![molecular formula C17H13NOS B14466191 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine CAS No. 65858-97-1](/img/structure/B14466191.png)
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine is a heterocyclic compound that features a fused thiophene and indolizine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized via the reaction of pyridine derivatives with alkynes under transition metal-catalyzed conditions, such as palladium or copper catalysts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents and appropriate coupling partners.
Functionalization with the 4-Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and various catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene and indolizine derivatives.
Substitution: Functionalized derivatives with various substituents on the aromatic rings.
Applications De Recherche Scientifique
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for developing drugs with antitumor, antibacterial, and antifungal activities.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential as an anticancer and anti-inflammatory agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]indole: A structurally similar compound with a fused thiophene and indole ring system.
Indolizine: An isomer of indole with a fused pyrrole and pyridine ring system.
Thieno[3,2-c]pyridine: A compound with a fused thiophene and pyridine ring system.
Uniqueness
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine is unique due to the presence of the 4-methoxyphenyl group, which enhances its electronic properties and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .
Propriétés
Numéro CAS |
65858-97-1 |
|---|---|
Formule moléculaire |
C17H13NOS |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
8-(4-methoxyphenyl)thieno[3,2-g]indolizine |
InChI |
InChI=1S/C17H13NOS/c1-19-15-4-2-12(3-5-15)14-10-16-17-13(7-9-20-17)6-8-18(16)11-14/h2-11H,1H3 |
Clé InChI |
CEFWMJSGWPYSAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN3C=CC4=C(C3=C2)SC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


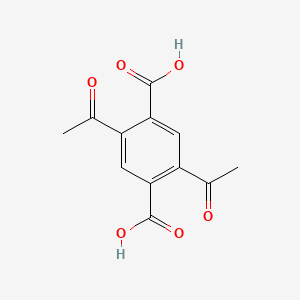

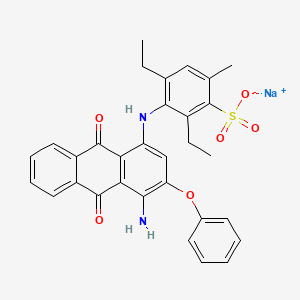
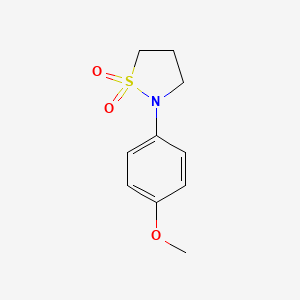


![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

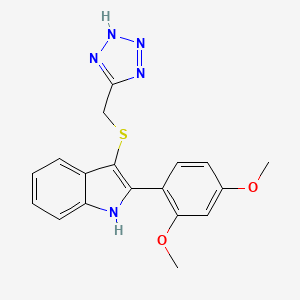

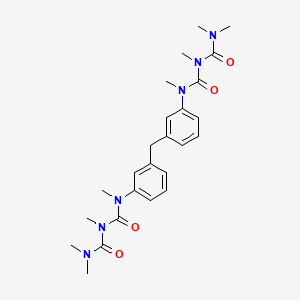

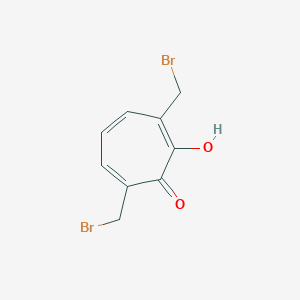
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
